molecular formula C7H16N2O2 B2640858 2-Isopropoxybutanohydrazide CAS No. 1049749-98-5; 915921-95-8

2-Isopropoxybutanohydrazide

Cat. No.: B2640858
CAS No.: 1049749-98-5; 915921-95-8
M. Wt: 160.217
InChI Key: ZYFMBSLEECOFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxybutanohydrazide is a chemical compound offered for research use only. It is not intended for diagnostic or therapeutic applications. Hydrazide derivatives are valuable intermediates in organic synthesis and medicinal chemistry, often utilized in the development of novel pharmaceutical compounds due to their diverse biological activities. Researchers can employ this compound as a building block for the synthesis of more complex molecules, such as heterocycles or hydrazone derivatives. Proper safety protocols should be followed. Consult the safety data sheet for handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yloxybutanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-4-6(7(10)9-8)11-5(2)3/h5-6H,4,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFMBSLEECOFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Isopropoxybutanohydrazide and Its Analogues

Retrosynthetic Analysis of the 2-Isopropoxybutanohydrazide Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. nih.govorgsyn.org For this compound (I), the primary disconnection is at the amide C-N bond, leading to a butanoic acid derivative (II) and hydrazine (B178648). The 2-isopropoxybutanoic acid derivative can be further disconnected at the ether linkage, revealing a 2-hydroxybutanoic acid precursor (III) and an isopropylating agent. The 2-hydroxybutanoic acid itself can be derived from butanoic acid or a related four-carbon starting material. This analysis highlights the key bond formations required for the synthesis: hydrazide formation and etherification.

Scheme 1: Retrosynthetic Analysis of this compound

Generated code

Classical Synthetic Routes to Butanohydrazides

Traditional methods for the synthesis of hydrazides, including this compound, typically involve the reaction of a carboxylic acid derivative with hydrazine.

Ester Aminolysis Approaches

The reaction of an ester with hydrazine, known as hydrazinolysis or aminolysis, is a common method for preparing hydrazides. nih.govresearchgate.net In the context of this compound, this would involve the synthesis of an appropriate ester precursor, such as ethyl 2-isopropoxybutanoate. This ester can be prepared by the Williamson ether synthesis, reacting the alkoxide of ethyl 2-hydroxybutanoate (B1229357) with an isopropyl halide. The subsequent hydrazinolysis, typically carried out by refluxing the ester with hydrazine hydrate, would yield the desired this compound. The efficiency of this step can be influenced by the steric hindrance around the carbonyl group and the reaction conditions employed. orgsyn.org

Table 1: Illustrative Reaction Conditions for Ester Aminolysis

Ester PrecursorReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Ethyl 2-isopropoxybutanoateHydrazine hydrateEthanol806-1270-85
Methyl 2-isopropoxybutanoateHydrazine hydrateMethanol658-1665-80

Note: The data in this table is illustrative and based on typical conditions for hydrazinolysis of esters.

Carboxylic Acid Activation and Hydrazide Formation

An alternative to ester aminolysis is the direct reaction of a carboxylic acid with hydrazine. This reaction generally requires the activation of the carboxylic acid to enhance its reactivity towards the nucleophilic hydrazine. Common activating agents include carbodiimides (e.g., DCC, EDC), acid chlorides, and mixed anhydrides. The synthesis of 2-isopropoxybutanoic acid would be the initial step, which can be achieved through the etherification of 2-hydroxybutanoic acid. The subsequent coupling with hydrazine, mediated by an activating agent, would afford the target hydrazide. This method avoids the need for a separate esterification step but may require careful control of reaction conditions to avoid side reactions.

Advanced and Stereoselective Synthesis of 2-Substituted Butanohydrazides

Given the chiral nature of this compound, stereoselective synthesis is crucial for obtaining enantiomerically pure forms of the molecule. This can be achieved through chiral auxiliary-mediated methods or asymmetric catalysis.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orggoogle.com For the synthesis of a specific enantiomer of this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to a butanoyl unit. google.com Stereoselective alkylation or hydroxylation at the α-position can then be performed. For instance, the enolate of an N-butanoyl oxazolidinone can be hydroxylated to introduce the C2-hydroxyl group with high diastereoselectivity. After etherification of the hydroxyl group to the isopropoxy group, the chiral auxiliary is cleaved to yield the enantiomerically enriched 2-isopropoxybutanoic acid, which can then be converted to the hydrazide. The choice of chiral auxiliary and reaction conditions is critical for achieving high stereoselectivity. rsc.orggrafiati.com

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryKey TransformationTypical Diastereoselectivity (d.r.)
Evans OxazolidinonesAsymmetric alkylation/hydroxylation>95:5
CamphorsultamAsymmetric Michael addition>90:10
PseudoephedrineAsymmetric alkylation>98:2

Note: The data in this table is illustrative of the general performance of these chiral auxiliaries in asymmetric synthesis.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. tandfonline.com For the synthesis of this compound, a key intermediate is an enantiomerically pure 2-hydroxybutanoic acid derivative. Asymmetric hydrogenation of 2-oxobutanoic acid or its esters using a chiral catalyst, such as a Ru-BINAP complex, can provide access to (R)- or (S)-2-hydroxybutanoic acid with high enantiomeric excess. harvard.eduresearchgate.net This chiral hydroxy acid can then be etherified and converted to the hydrazide as previously described. Alternatively, kinetic resolution of a racemic mixture of 2-hydroxybutanoic acid or its derivatives using enzymes can also be employed to obtain the desired enantiomer. harvard.edu

Table 3: Illustrative Asymmetric Catalytic Approaches to Chiral 2-Hydroxybutanoic Acid

SubstrateCatalyst/EnzymeReaction TypeEnantiomeric Excess (ee) (%)
2-Oxobutanoic acidRu-BINAPAsymmetric Hydrogenation>95
Racemic ethyl 2-hydroxybutanoateLipaseKinetic Resolution>99

Note: The data in this table is based on reported efficiencies for similar asymmetric transformations.

Enzymatic Approaches for Enantioselective Production

The enantioselective synthesis of chiral compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can exhibit vastly different biological activities. This compound possesses a chiral center, making the development of stereoselective synthetic methods a key objective. Enzymatic catalysis offers a powerful and green alternative to traditional chemical synthesis for producing enantiomerically pure compounds under mild conditions. nih.govnih.gov

While specific enzymatic routes to this compound have not been detailed in existing research, several classes of enzymes have been successfully employed for the asymmetric synthesis of related chiral hydrazines and amines. researchgate.netacs.org These methodologies could foreseeably be adapted for the production of a single enantiomer of this compound.

Key Enzymatic Strategies:

Transaminases (TAs): ω-Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. researchgate.net Engineered ω-TAs could potentially be used in a dynamic kinetic resolution process to selectively aminate a prochiral keto-ester precursor, leading to the desired chiral hydrazide after subsequent reaction with hydrazine.

Imine Reductases (IREDs): These enzymes catalyze the stereoselective reduction of imines and hydrazones to the corresponding amines and hydrazines. An engineered IRED could be used to reduce a precursor N-acyl hydrazone, derived from 2-isopropoxybutanoic acid, to yield enantiomerically enriched this compound.

Hydrolases: Lipases and proteases are commonly used for the kinetic resolution of racemic mixtures. A racemic ester precursor to this compound could be selectively hydrolyzed by a lipase, allowing for the separation of the unreacted enantiomer, which could then be converted to the desired chiral hydrazide.

The development of such enzymatic processes often involves significant protein engineering and screening to identify a biocatalyst with high activity and selectivity for the specific substrate. nih.gov

Table 1: Potential Enzymatic Reactions for Enantioselective Synthesis

Enzyme Class Precursor Type Reaction Potential Outcome
Transaminase (TA) Prochiral keto-ester Asymmetric amination Chiral amino-ester, convertible to chiral hydrazide
Imine Reductase (IRED) N-acyl hydrazone Asymmetric reduction Enantiomerically enriched this compound

Synthesis of this compound Hydrochloride and Related Salts

The formation of salts, particularly hydrochloride salts, is a common practice in pharmaceutical development to improve the stability, solubility, and handling of active pharmaceutical ingredients. This compound, containing a basic hydrazide moiety, can readily form acid addition salts. Notably, this compound hydrochloride is a known compound available from commercial suppliers.

The synthesis of hydrazide hydrochloride salts is a straightforward chemical transformation. google.com A general procedure involves the reaction of the free hydrazide base with hydrochloric acid.

General Synthetic Protocol:

The this compound free base is dissolved in a suitable organic solvent, such as diethyl ether, ethanol, or methylene (B1212753) chloride.

A solution of hydrochloric acid (either as a gas dissolved in an anhydrous solvent or as an aqueous solution) is added dropwise to the stirred hydrazide solution.

The hydrochloride salt typically precipitates out of the solution upon formation.

The solid product is then isolated by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum.

The stoichiometry of the acid addition is carefully controlled to ensure the formation of the desired salt form. The resulting crystalline solid generally exhibits improved physical properties compared to the free base.

Green Chemistry Principles in Hydrazide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of hydrazides, including potentially this compound, can lead to more sustainable and economically viable manufacturing processes. nih.gov

Several green chemistry strategies have been successfully applied to the synthesis of various hydrazide derivatives:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. chemmethod.comresearchgate.net This technique has been shown to be effective for the one-pot synthesis of hydrazides directly from carboxylic acids and hydrazine hydrate, often under solvent-free conditions. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using mechanical grinding (mechanochemistry) minimizes the use of volatile organic compounds, which are often toxic and environmentally harmful. mdpi.comrsc.org The synthesis of hydrazide derivatives has been achieved with high yields using L-proline as a reusable organocatalyst under solvent-free grinding conditions. mdpi.com

Use of Greener Solvents: When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign options such as water or ethanol. chemmethod.com The synthesis of hydrazide-hydrazones has been successfully carried out in water, which is non-toxic, non-flammable, and readily available.

Catalysis: The use of catalysts, whether they are organocatalysts, biocatalysts, or metal-based, can increase reaction efficiency, reduce energy requirements, and allow for milder reaction conditions.

Table 2: Comparison of Conventional vs. Green Synthesis of Hydrazides

Parameter Conventional Method Green Method (e.g., Microwave) Reference
Reaction Time 6-9 hours 60-200 seconds researchgate.net
Solvent Organic solvents (e.g., methanol) Solvent-free or water chemmethod.comresearchgate.net
Energy Consumption High Low researchgate.net
Product Yield Moderate to good Good to excellent chemmethod.comresearchgate.net

| Environmental Factor | High | Low | researchgate.net |

By adopting these green chemistry approaches, the synthesis of this compound could be optimized to be more efficient and environmentally friendly.

Solid-Phase Synthesis Techniques for Hydrazide Libraries

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of large collections of related compounds, known as chemical libraries. osti.gov This methodology is particularly well-suited for drug discovery and optimization, as it allows for the systematic modification of a core molecular scaffold. The synthesis of hydrazide libraries, including analogues of this compound, can be efficiently achieved using SPS. researchgate.net

In a typical solid-phase approach, a starting material is attached to an insoluble polymer support (resin), and subsequent reactions are carried out on the resin-bound substrate. Excess reagents and by-products are easily removed by simple filtration and washing, which greatly simplifies the purification process.

Key Components of Solid-Phase Hydrazide Synthesis:

Resins and Linkers: A variety of resins are available, with the choice depending on the specific chemistry to be performed. For hydrazide synthesis, linkers such as hydrazine-functionalized 2-chlorotrityl chloride (2-CTC) resin or hydrazone linkers are commonly used. nih.govosti.gov These linkers allow for the attachment of the hydrazide moiety to the solid support and its subsequent cleavage under specific conditions to release the final product.

Orthogonal Protection Strategy: The use of protecting groups that can be removed under different conditions (orthogonality) is crucial for the selective modification of the molecule. osti.gov This allows for the stepwise construction of the target hydrazide derivatives.

Cleavage: Once the synthesis on the solid support is complete, the final hydrazide product is cleaved from the resin. The cleavage conditions are determined by the type of linker used and are designed to be mild enough to avoid degradation of the product. For example, some linkers allow for cleavage with a dilute acid solution. nih.gov

This approach would allow for the creation of a library of this compound analogues by, for example, reacting a resin-bound 2-isopropoxybutanoic acid with a variety of different hydrazines, or by modifying the isopropoxy group or the butanoyl backbone through a series of solid-phase reactions. mdpi.com

Chemical Reactivity and Derivatization Strategies

Reactivity of the Hydrazide Moiety

The hydrazide functional group, with its adjacent nitrogen atoms, is a versatile reactive center, primarily due to the nucleophilicity of the terminal nitrogen atom. This reactivity allows for a range of transformations, including condensation, acylation, alkylation, and cyclization reactions.

Condensation Reactions to Form Hydrazones and Azines

The terminal amino group of the hydrazide in 2-isopropoxybutanohydrazide readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones. researchgate.netnih.gov This reaction, typically catalyzed by a small amount of acid, results in the formation of N-acylhydrazones, which are characterized by a C=N bond. researchgate.net These hydrazones are often stable, crystalline solids.

The general reaction involves the nucleophilic attack of the -NH2 group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

Under certain conditions, particularly with an excess of the carbonyl compound or through self-condensation of the initially formed hydrazone, azines can also be formed.

Table 1: Synthesis of Hydrazone Derivatives from this compound

Carbonyl CompoundReaction ConditionsProductHypothetical Yield (%)
BenzaldehydeEthanol, cat. Acetic Acid, reflux, 4h(E)-N'-(phenylmethylene)-2-isopropoxybutanohydrazide92
AcetoneMethanol, reflux, 6h(E)-N'-(propan-2-ylidene)-2-isopropoxybutanohydrazide85
4-NitrobenzaldehydeEthanol, cat. H2SO4, reflux, 3h(E)-2-isopropoxy-N'-(4-nitrobenzylidene)butanohydrazide95
CyclohexanoneToluene, Dean-Stark, reflux, 8h(E)-N'-(cyclohexylidene)-2-isopropoxybutanohydrazide88

Acylation and Alkylation Reactions

The nitrogen atoms of the hydrazide moiety are nucleophilic and can be targeted by various electrophiles in acylation and alkylation reactions. organic-chemistry.org Acylation, typically carried out with acyl chlorides or anhydrides, usually occurs at the terminal nitrogen (-NH2) due to its higher nucleophilicity compared to the amide nitrogen. This results in the formation of N,N'-diacylhydrazines.

Alkylation reactions with alkyl halides can also occur at the terminal nitrogen. researchgate.net The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents. Both mono- and di-alkylation at the terminal nitrogen are possible.

Table 2: Acylation and Alkylation of this compound

ReagentReaction ConditionsProductHypothetical Yield (%)
Acetyl ChloridePyridine, 0 °C to rt, 5hN'-acetyl-2-isopropoxybutanohydrazide89
Benzoyl ChlorideTriethylamine, Dichloromethane, rt, 6hN'-benzoyl-2-isopropoxybutanohydrazide91
Methyl IodideK2CO3, Acetonitrile, reflux, 12h2-Isopropoxy-N'-methylbutanohydrazide75
Benzyl BromideNaH, THF, 0 °C to rt, 8hN'-benzyl-2-isopropoxybutanohydrazide82

Cyclization Reactions to Heterocyclic Systems

The hydrazide functionality is a valuable precursor for the synthesis of various heterocyclic compounds. ekb.egresearchgate.netresearchgate.net Through reactions with appropriate bifunctional reagents, the hydrazide moiety of this compound can be cyclized to form stable five-membered rings such as oxadiazoles, thiadiazoles, and triazoles.

For instance, reaction with carbon disulfide in the presence of a base can lead to the formation of a 1,3,4-oxadiazole-2-thione. Similarly, reaction with an orthoester can yield a 1,3,4-oxadiazole (B1194373) derivative.

Table 3: Synthesis of Heterocyclic Derivatives from this compound

ReagentReaction ConditionsHeterocyclic ProductHypothetical Yield (%)
Carbon Disulfide / KOHEthanol, reflux, 10h5-(1-isopropoxypropyl)-1,3,4-oxadiazole-2(3H)-thione78
Triethyl orthoformateReflux, 12h2-(1-isopropoxypropyl)-1,3,4-oxadiazole85
Phenyl isothiocyanateEthanol, reflux, 6h1-(2-isopropoxybutanoyl)-4-phenylthiosemicarbazide90
Ethyl acetoacetateGlacial Acetic Acid, reflux, 8h5-(1-isopropoxypropyl)-3-methyl-1H-pyrazol-2(3H)-one72

Transformations Involving the Isopropoxy Group

The isopropoxy group, an ether linkage, is generally stable but can undergo specific transformations under more forcing conditions. These reactions primarily involve the cleavage of the carbon-oxygen bond.

Cleavage and Exchange Reactions

The ether bond of the isopropoxy group in this compound can be cleaved under strongly acidic conditions. Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for this purpose. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, leading to the formation of 2-hydroxybutanohydrazide and isopropyl halide.

Transetherification, or the exchange of the isopropoxy group for another alkoxy group, is also a possibility, though it typically requires specific catalysts and conditions to be efficient.

Table 4: Cleavage and Exchange Reactions of the Isopropoxy Group

ReagentReaction ConditionsProductHypothetical Yield (%)
Concentrated HBrReflux, 12h2-Hydroxybutanohydrazide65
Boron Trichloride (BCl3)Dichloromethane, -78 °C to rt, 6h2-Hydroxybutanohydrazide80
Trimethylsilyl (B98337) Iodide (TMSI)Acetonitrile, rt, 4h2-Hydroxybutanohydrazide90

Rearrangement Studies

Rearrangement reactions involving a simple saturated isopropoxy group are not common under typical laboratory conditions. However, under specific catalytic or photochemical conditions, rearrangements could potentially be induced. For instance, in the presence of certain transition metal catalysts, C-H activation followed by rearrangement could be envisioned, although this remains a topic for further research.

Another hypothetical rearrangement could involve the introduction of unsaturation into the butanohydrazide backbone, which might then allow for sigmatropic rearrangements involving the isopropoxy group, though this would require significant modification of the starting material. As such, the study of rearrangement reactions of this compound is an area that warrants further exploratory investigation.

Reactions at the Butanoyl Backbone

The butanoyl backbone of this compound offers several avenues for chemical modification, allowing for alterations to the steric and electronic properties of the molecule.

The C2 position of this compound is a chiral center, making stereochemical transformations a key aspect of its derivatization. While specific studies on this molecule are not prevalent, the principles of stereoselective synthesis can be applied to control the configuration at this center. Stereoselective reactions aim to produce a single stereoisomer, which is crucial as different stereoisomers can exhibit distinct biological activities. masterorganicchemistry.com

Reactions that proceed through planar intermediates, such as carbocations or enolates, at or adjacent to the C2 position, can lead to a mixture of stereoisomers if not properly controlled. masterorganicchemistry.com However, the use of chiral catalysts or auxiliaries can direct the reaction to favor the formation of one stereoisomer over another. For instance, in analogous systems, asymmetric hydrogenation or the use of enzymes can achieve high levels of stereoselectivity. The choice of reagents and reaction conditions is critical in determining the stereochemical outcome of any transformation at the C2 position. masterorganicchemistry.com

The presence of the isopropoxy group at C2 may influence the regioselectivity of these reactions. For instance, reactions proceeding via radical mechanisms might show a preference for substitution at positions less sterically hindered by the bulky isopropoxy group. Conversely, reactions involving charged intermediates could be electronically influenced by the oxygen atom of the ether linkage.

Table 1: Potential Functionalization Reactions of the Butanoyl Chain

Reaction TypeReagents and ConditionsPotential Product
HalogenationN-Bromosuccinimide (NBS), lightBrominated butanoyl derivative
HydroxylationCytochrome P450 enzymesHydroxylated butanoyl derivative
DehydrogenationDehydrogenase enzymes or chemical oxidantsUnsaturated butanoyl derivative

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. beilstein-journals.org The hydrazide functionality in this compound makes it an excellent candidate for participation in isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.govresearchgate.net

In a hydrazino-Ugi reaction, a hydrazine (B178648) component, an aldehyde or ketone, an isocyanide, and a carboxylic acid combine to form a complex peptidomimetic structure. nih.gov In this context, this compound could serve as the hydrazine component. The versatility of the Ugi reaction allows for a wide range of substituents to be introduced, leading to the rapid generation of a library of diverse compounds. beilstein-journals.org The reaction typically proceeds through the formation of an α-acylaminoamide scaffold. beilstein-journals.org

For example, the reaction of this compound with an aldehyde, an isocyanide, and trimethylsilyl azide (B81097) (as a source of hydrazoic acid) could potentially yield novel tetrazole derivatives. nih.gov

Table 2: Potential Multi-Component Reactions

Reaction NameReactantsPotential Product Scaffold
Hydrazino-Ugi ReactionThis compound, Aldehyde, Isocyanide, Carboxylic Acidα-Acylaminoamide derivative
Ugi-Azide ReactionThis compound, Aldehyde, Isocyanide, Trimethylsilyl Azide1,5-Disubstituted tetrazole derivative
Passerini Reaction(as a precursor to the hydrazide) α-hydroxy acid, Aldehyde, IsocyanideDepsipeptide-like structure

Catalyst Development for this compound Transformations

The development of catalysts is crucial for achieving high efficiency, selectivity, and sustainability in the chemical transformation of molecules like this compound. While specific catalysts for this compound have not been detailed, general principles of catalysis for reactions involving hydrazides and butanoic acid derivatives are applicable.

For reactions involving the hydrazide moiety, both acid and base catalysis can play a significant role. For instance, in acylation reactions, the nucleophilicity of the hydrazide can be enhanced by a base, while the electrophilicity of the acylating agent can be increased by an acid. researchgate.net Organocatalysts, such as L-proline, have been shown to be effective in promoting reactions involving hydrazide derivatives under green chemistry conditions. mdpi.com

In the context of modifying the butanoyl backbone, metal-based catalysts are often employed. For example, palladium-catalyzed cross-coupling reactions could be used to form new carbon-carbon or carbon-heteroatom bonds. nih.gov The development of ligands for these metal catalysts is an active area of research, aiming to improve reaction scope and functional group tolerance. nih.gov Furthermore, biocatalysts, such as enzymes, offer a high degree of selectivity and can operate under mild reaction conditions, making them an attractive option for the functionalization of the butanoyl chain.

Mechanistic Investigations of Reactions Involving 2 Isopropoxybutanohydrazide

Elucidation of Reaction Pathways for Hydrazide Formation

The formation of 2-isopropoxybutanohydrazide typically proceeds through the reaction of an ester, such as ethyl 2-isopropoxybutanoate, with hydrazine (B178648) hydrate. This transformation, a nucleophilic acyl substitution, follows a well-established pathway. The reaction is generally initiated by the nucleophilic attack of the hydrazine nitrogen atom on the electrophilic carbonyl carbon of the ester. soeagra.comresearchgate.net This results in the formation of a tetrahedral intermediate.

The reaction pathway can be described in the following steps:

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine attacks the carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen develops a negative charge and the attacking nitrogen acquires a positive charge. soeagra.com

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, a process that can be intramolecular or mediated by solvent molecules.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, with the lone pair on the hydroxyl group reforming the carbonyl double bond and leading to the expulsion of the alkoxy group (e.g., ethoxide) as the leaving group.

Deprotonation: The resulting protonated hydrazide is then deprotonated, often by the liberated alkoxide, to yield the final this compound product and the corresponding alcohol. soeagra.com

Kinetic Studies of Hydrazide-Based Condensation Reactions

Kinetic studies of the reaction between esters and hydrazine provide valuable data on the reaction rates and the factors that influence them. The condensation reaction to form this compound can be assumed to follow second-order kinetics, being first order in both the ester and hydrazine concentrations. nih.govacs.org

The rate law can be expressed as: Rate = k[Ester][Hydrazine]

Several factors can influence the rate constant, k:

Solvent: Polar aprotic solvents like DMSO and DMF can enhance the reaction kinetics by stabilizing charged intermediates. nih.gov

Temperature: As with most chemical reactions, an increase in temperature generally leads to a significant increase in the reaction rate, as described by the Arrhenius equation.

Steric Hindrance: The steric bulk of the groups attached to the carbonyl carbon and the alkoxy group of the ester can affect the rate of reaction. Increased steric hindrance can slow down the nucleophilic attack of hydrazine.

Electronic Effects: Electron-withdrawing groups on the butanoate backbone can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups would decrease the rate.

Table 1: Hypothetical Rate Constants for the Formation of this compound under Various Conditions

EntrySolventTemperature (°C)Ester Concentration (M)Hydrazine Concentration (M)Rate Constant (k, M⁻¹s⁻¹)
1Ethanol250.10.20.005
2Ethanol500.10.20.025
3DMSO250.10.20.012
4THF250.10.20.003

This table presents illustrative data based on general principles of chemical kinetics.

Understanding Stereoselectivity in this compound Synthesis

The "2-isopropoxy" group in this compound indicates the presence of a chiral center at the second carbon atom of the butanoyl chain. The synthesis of a single enantiomer of this compound requires a stereoselective approach. The stereochemistry of the final product is determined by the stereochemistry of the starting material, ethyl 2-isopropoxybutanoate.

The synthesis of enantiomerically pure α-alkoxy esters can be achieved through various methods, including:

Asymmetric Hydrogenation: The enantioselective hydrogenation of α-alkoxy-α,β-unsaturated carboxylic acids using chiral catalysts, such as iridium complexes with chiral phosphino-oxazoline ligands, can produce α-alkoxy carboxylic acids with high enantiomeric excess (ee). acs.orgnih.govresearchgate.net These can then be esterified to the desired ester.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the carboxylic acid can direct the stereoselective introduction of the isopropoxy group. The auxiliary is then removed to yield the enantiomerically enriched product. tandfonline.com

Nucleophilic Substitution: Stereoselective nucleophilic substitution of a leaving group at the α-position of a butanoate derivative with isopropoxide can also be employed. The stereochemical outcome of such reactions is highly dependent on the reaction mechanism (SN1 or SN2) and the nature of the substrate and reagents. acs.orgacs.org

The reaction of an enantiomerically pure ester with hydrazine to form the hydrazide is not expected to affect the stereocenter at the α-position, as the reaction occurs at the carbonyl carbon. Therefore, the stereoselectivity of the final hydrazide product is directly correlated to the enantiopurity of the starting ester.

Table 2: Diastereomeric Ratio in the Synthesis of α-Alkoxy Esters via Different Catalytic Systems

EntryCatalyst/MethodSubstrateDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
1DABCOα-alkoxy aldehyde + vinylcarbonylGoodNot Reported researchgate.nettandfonline.com
2Reformatsky-type condensationα-alkoxy aldehyde + propionateGoodNot Reported rsc.org
3Chiral Spiro Iridium Complexα-alkoxy-α,β-unsaturated acidNot Applicableup to 99.8% acs.orgnih.gov

This table presents findings from the literature on related compounds to illustrate the principles of stereoselective synthesis.

Computational and Experimental Mechanistic Probes for Catalytic Cycles

While the uncatalyzed reaction between an ester and hydrazine is common, catalytic cycles can be employed to enhance reaction rates and selectivity. Both experimental and computational methods are invaluable in probing these catalytic cycles. For instance, in a hypothetical acid-catalyzed formation of this compound, the catalytic cycle would involve the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity and facilitates the nucleophilic attack by hydrazine.

Computational studies, often using Density Functional Theory (DFT), can be employed to:

Map Potential Energy Surfaces: To identify the transition states and intermediates in the reaction pathway. ljmu.ac.ukacs.org

Calculate Activation Energies: To predict reaction rates and compare different mechanistic pathways.

Model Catalyst-Substrate Interactions: To understand how a catalyst influences the reaction and to design more efficient catalysts. researchgate.netacs.org

Experimental probes that can be used to investigate catalytic cycles include:

In-situ Spectroscopy: Techniques like NMR and IR spectroscopy can be used to monitor the reaction in real-time and potentially detect the formation of intermediates. researchgate.netmdpi.comresearchgate.netrsc.org

Isotope Labeling Studies: By selectively labeling atoms in the reactants, one can trace their fate in the products, providing strong evidence for a proposed mechanism.

Kinetic Isotope Effect (KIE) Studies: Measuring the change in reaction rate upon isotopic substitution can provide information about bond-breaking and bond-forming steps in the rate-determining step of the reaction.

Investigation of Intermediate Species in this compound Reactivity

The direct observation and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. In the formation of this compound, the primary intermediate is the tetrahedral species formed after the initial nucleophilic attack of hydrazine. soeagra.com

Due to their transient nature, these intermediates are often difficult to isolate. However, their presence can be inferred or directly observed through various techniques:

Low-Temperature Spectroscopy: By running the reaction at very low temperatures, the lifetime of intermediates can be extended, potentially allowing for their detection by NMR or other spectroscopic methods.

Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts specifically with it, leading to a stable, characterizable product.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can sometimes be used to detect charged intermediates present in the reaction mixture.

For the subsequent reactivity of this compound, for example, in condensation reactions with aldehydes or ketones to form hydrazones, the initial adduct is a carbinolamine intermediate. The formation and dehydration of this intermediate can also be studied using similar techniques. soeagra.com The study of these fleeting species provides a more complete picture of the reaction landscape.

Structural Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical structure determination. ebsco.com Different regions of the electromagnetic spectrum probe different molecular properties, allowing for a detailed mapping of the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of an organic compound in solution. rsc.org It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. magritek.com

For 2-isopropoxybutanohydrazide, ¹H NMR would reveal the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling patterns. libretexts.org Due to the presence of a chiral center at the C2 position, adjacent protons and methyl groups can become chemically non-equivalent (diastereotopic), leading to more complex spectra than might otherwise be expected.

Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the hydrazide group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton signals to their directly attached carbons and establish proton-proton connectivities throughout the molecular structure.

Predicted ¹H NMR Data for this compound (in CDCl₃) This data is predictive and based on established chemical shift values and coupling constant principles.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationNotes
-C(=O)NHNH₂~7.5-8.0Broad singlet1HExchangeable with D₂O
-C(=O)NHNH~4.0-4.5Broad singlet2HExchangeable with D₂O
-CH(O-)-CH₂-C(=O)-~2.4-2.6Multiplet (dd)2HDiastereotopic protons, complex splitting expected
CH₃-CH(O-)-~3.8-4.0Multiplet1HCoupled to adjacent CH₃ and CH₂ groups
-O-CH(CH₃)₂~3.6-3.8Septet1HIsopropyl methine proton
-O-CH(CH₃)₂~1.1-1.2Doublet6HIsopropyl methyl protons
CH₃-CH(O-)-~1.2-1.3Doublet3HCoupled to the C2 methine proton

Predicted ¹³C NMR Data for this compound (in CDCl₃) This data is predictive and based on established chemical shift values.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C=O~172-175
-CH(O-)-~75-78
-O-CH(CH₃)₂~70-72
-CH₂-C(=O)-~40-43
-O-CH(CH₃)₂~22-24
CH₃-CH(O-)-~18-20

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. rsc.org Both methods probe the vibrational energies of molecular bonds. savemyexams.com When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the functional groups present. upc.edu

For this compound, IR spectroscopy would be particularly useful for confirming the presence of key functional groups. libretexts.org The N-H bonds of the hydrazide group would produce characteristic sharp to broad absorptions in the 3350-3250 cm⁻¹ region. A strong, sharp absorption corresponding to the C=O stretch (Amide I band) would be expected around 1650 cm⁻¹. The C-O-C ether linkage would show a strong absorption in the fingerprint region, typically around 1100 cm⁻¹.

Predicted IR Absorption Frequencies for this compound This data is predictive and based on characteristic group frequencies.

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H StretchHydrazide (-NHNH₂)3350 - 3250Medium, Sharp (often two bands)
C-H StretchAliphatic (sp³)2970 - 2850Strong
C=O Stretch (Amide I)Hydrazide (-CONHNH₂)~1650Strong
N-H Bend (Amide II)Hydrazide (-CONHNH₂)1620 - 1520Medium
C-O-C StretchEther1150 - 1080Strong

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. technologynetworks.com It provides the exact molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. libretexts.org High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.

For this compound (C₇H₁₆N₂O₂), the molecular weight is 160.1212 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 160. Analysis of the fragmentation pattern would likely reveal characteristic losses. For example, cleavage of the bond alpha to the carbonyl group could result in the loss of the isopropoxybutyl chain or the hydrazide group. Another common fragmentation pathway for carbonyl compounds is the McLafferty rearrangement. miamioh.edu

Predicted Key Fragments in the Mass Spectrum of this compound This data is predictive and based on common fragmentation pathways.

m/z ValuePossible Fragment IonFragmentation Pathway
160[C₇H₁₆N₂O₂]⁺Molecular Ion (M⁺)
101[C₅H₉O₂]⁺Alpha-cleavage: loss of •NHNH₂
87[C₄H₇O₂]⁺Cleavage of C2-C3 bond
73[C₃H₅O₂]⁺McLafferty rearrangement product
59[CH₃CH(O•)]⁺ or [C₃H₇O]⁺Loss of isopropoxy radical or formation of isopropoxy cation
43[C₃H₇]⁺ or [CH₃CO]⁺Isopropyl cation or acylium ion

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. libretexts.org It works by diffracting a beam of X-rays off the ordered array of molecules in a crystal. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which a model of the molecular and crystal structure can be built and refined. wisc.edu

To perform this analysis on this compound, a high-quality single crystal would first need to be grown. If successful, the analysis would provide unambiguous data on:

Bond lengths and angles: Precise measurements for every bond in the molecule.

Conformation: The exact spatial orientation of the isopropoxy and hydrazide groups relative to the butanoyl backbone.

Stereochemistry: The absolute configuration (R or S) of the chiral center at C2, assuming a single enantiomer was crystallized.

Intermolecular interactions: Details of hydrogen bonding (e.g., involving the hydrazide N-H and C=O groups) and van der Waals forces that dictate the crystal packing. nih.gov

The crystal would be classified into one of the 230 space groups based on its symmetry elements. units.it

Chiroptical Spectroscopy for Enantiomeric Purity Analysis (e.g., CD, ORD)

Since this compound contains a chiral center, it can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules. rsc.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. univ-amu.fr A non-racemic sample of this compound would be expected to show a CD spectrum, particularly around the electronic transitions of its chromophores (e.g., the carbonyl group of the hydrazide). The sign and magnitude of the CD signal are directly related to the molecule's absolute configuration and its enantiomeric excess (ee). rsc.org While predicting the exact appearance of a CD spectrum is complex and often requires theoretical calculations, its application would be crucial for: mdpi.com

Confirming the presence of chirality.

Determining the enantiomeric purity of a synthesized sample.

Potentially assigning the absolute configuration by comparing experimental spectra to theoretical calculations for the R and S enantiomers.

Hyphenated Chromatographic Techniques for Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the powerful separation capabilities of chromatography with the detection specificity of mass spectrometry. technologynetworks.com They are indispensable for analyzing complex mixtures, confirming the identity of components, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase before they are detected by a mass spectrometer. hill-labs.co.nz For this compound, GC-MS analysis would involve injecting the sample into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. japsonline.com The retention time (the time it takes for the compound to travel through the column) is a characteristic property. The mass spectrometer then provides a mass spectrum of the eluting compound, confirming its molecular weight and identity through its fragmentation pattern. researchgate.net Derivatization might be necessary to increase the volatility and thermal stability of the hydrazide group. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. nih.govresearchgate.net The sample is dissolved in a liquid and pumped through a column packed with a stationary phase. sigmaaldrich.com The separation occurs based on the analyte's interaction with the stationary and mobile phases. For this compound, a reversed-phase LC method would likely be effective. The eluent from the LC column is then introduced into the mass spectrometer. mdpi.com LC-MS is a highly sensitive and specific method for detecting and quantifying the compound in complex matrices. chromatographyonline.com

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2-Isopropoxybutanohydrazide. By solving the Schrödinger equation for the molecule, albeit with approximations, we can determine its molecular orbitals, charge distribution, and predict its reactivity. Computational methods like Density Functional Theory (DFT) and semi-empirical methods such as AM1 and PM3 are often employed for hydrazide derivatives to provide a detailed picture of their electronic landscape. researchgate.netacs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. For hydrazides, the HOMO is typically localized on the hydrazide moiety, specifically the lone pair electrons of the nitrogen atoms, which act as the primary electron donor sites. researchgate.net The LUMO, conversely, is often distributed over the carbonyl group and adjacent atoms, indicating the most probable sites for nucleophilic attack. researchgate.netsemanticscholar.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. For this compound, the presence of the electron-donating isopropoxy group is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted butanohydrazide, thereby suggesting a higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Primarily localized on the N-N bond and lone pairs of the hydrazide group.
LUMO-0.5Distributed across the C=O bond and the adjacent nitrogen atom.
HOMO-LUMO Gap8.0Indicator of chemical reactivity and stability.

Note: This data is hypothetical and serves as an illustrative example based on general principles of computational chemistry applied to hydrazide derivatives.

The distribution of electron density within the this compound molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic regions of the molecule. For hydrazides, the oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazide group typically exhibit negative electrostatic potential, making them susceptible to electrophilic attack. nih.govscienceopen.com Conversely, the hydrogen atoms of the N-H groups and the carbonyl carbon atom show positive electrostatic potential, indicating their electrophilic character.

This charge distribution allows for the prediction of reactive sites for various chemical reactions. The nitrogen atoms are likely centers for protonation and coordination with metal ions, a common feature observed in the chemistry of hydrazides. researchgate.net The carbonyl carbon is a primary site for nucleophilic addition reactions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butanohydrazide backbone and the isopropoxy substituent in this compound means that the molecule can adopt various conformations. Conformational analysis, through systematic rotation around single bonds, helps to identify the most stable (lowest energy) conformers. Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and the conformational changes of the molecule over time at a given temperature. nih.govmdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies of Hydrazides

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. acs.orgnih.gov This approach is particularly useful for predicting properties that are difficult or time-consuming to measure experimentally.

QSPR models can be developed to predict spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) chemical shifts. scirp.orgtandfonline.com By correlating calculated molecular descriptors (e.g., atomic charges, bond orders, electronic energies) with experimental spectroscopic data from a series of related hydrazide compounds, a predictive model can be built. mdpi.comjapsonline.com For this compound, such a model could predict the vibrational frequency of the C=O stretch in the IR spectrum or the chemical shifts of the protons and carbons in its NMR spectra. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted Value
FT-IRC=O Stretching Frequency~1650 cm⁻¹
¹H NMR-NH Chemical Shiftδ 8.0-9.5 ppm
¹³C NMRC=O Carbon Chemical Shiftδ 170-175 ppm

Note: This data is hypothetical and based on typical values observed for hydrazide derivatives.

QSPR is widely used in chromatography to predict the retention time of compounds. researchgate.nettandfonline.comcore.ac.uk By developing a model that links molecular descriptors (such as molecular weight, volume, polarity, and electronic parameters) of a series of hydrazides to their retention times on a specific chromatographic column, the retention behavior of this compound could be estimated without performing the actual experiment. nih.govchromatographyonline.com These models often reveal that properties like lipophilicity (log P), molecular size, and dipole moment are key factors influencing retention. semanticscholar.orgresearchgate.net For this compound, the presence of the isopropoxy group would likely increase its lipophilicity and affect its interaction with the stationary phase, leading to predictable changes in its retention time compared to simpler hydrazides. researchgate.netnih.gov

Reaction Pathway Modeling and Transition State Characterization

The chemical reactivity of this compound is of significant interest for understanding its potential metabolic fate and for designing new synthetic routes. Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental means alone. One area of focus has been the hydrolysis of the hydrazide moiety, a reaction of fundamental importance in the biotransformation of many hydrazide-containing compounds.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been employed to model the reaction pathway of the acid-catalyzed hydrolysis of this compound. These models help in elucidating the step-by-step mechanism, identifying key intermediates, and characterizing the transition states that connect them. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. nih.gov The geometry and energetic properties of this fleeting structure determine the rate and feasibility of the reaction.

In a hypothetical study, the reaction pathway for the hydrolysis of this compound to 2-isopropoxybutanoic acid and hydrazine (B178648) was modeled. The calculations revealed a multi-step process involving protonation of the carbonyl oxygen, followed by nucleophilic attack of a water molecule, and subsequent proton transfers leading to the final products. The transition state for the nucleophilic attack was characterized by an elongated C-N bond of the hydrazide and the formation of a new C-O bond with the incoming water molecule.

The calculated activation energies provide a quantitative measure of the reaction barrier. By comparing the energies of different possible pathways, the most favorable reaction mechanism can be identified. For instance, the energy barrier for the water molecule attacking the carbonyl carbon was calculated and compared with alternative mechanisms.

Table 1: Hypothetical Calculated Energetic Profile for the Hydrolysis of this compound

Reaction StepRelative Energy (kcal/mol)Description
Reactants0.0This compound + H₃O⁺
Protonated Intermediate-5.2Protonation of the carbonyl oxygen
Transition State 1 15.8 Nucleophilic attack by water
Tetrahedral Intermediate-2.5Formation of the tetrahedral intermediate
Transition State 2 12.3Proton transfer to the nitrogen atom
Products-10.72-Isopropoxybutanoic acid + N₂H₅⁺

Note: The data in this table is hypothetical and for illustrative purposes only.

The characterization of such transition states is crucial for understanding the intrinsic reactivity of this compound and can guide the development of catalysts or reaction conditions that can modulate its stability or reactivity. nih.govrsc.org

Design of Novel this compound Derivatives via Computational Screening

Building upon the structural framework of this compound, computational screening methodologies offer a rational and efficient approach to the design of novel derivatives with potentially enhanced properties. nih.govnih.gov This in silico process allows for the rapid evaluation of large virtual libraries of compounds, prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing. peerj.commdpi.com

The design process often begins with the identification of a biological target, such as an enzyme or a receptor, that the new derivatives are intended to interact with. nih.govmdpi.com A hypothetical target for derivatives of this compound could be a bacterial enzyme, with the goal of developing new antimicrobial agents.

A virtual library of derivatives can be generated by systematically modifying the parent structure of this compound. Modifications could include:

Substitution at the isopropoxy group.

Alterations to the butane (B89635) chain.

Acylation or alkylation of the terminal nitrogen of the hydrazide.

These virtual compounds are then subjected to molecular docking simulations, a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov The docking process calculates a "docking score," which is an estimation of the binding affinity between the ligand and the protein. peerj.com Lower docking scores typically indicate a more favorable binding interaction.

In a hypothetical computational screening study, a library of 500 derivatives of this compound was docked into the active site of a hypothetical bacterial enzyme. The results of this screening can be tabulated to compare the potential efficacy of the designed derivatives.

Table 2: Hypothetical Docking Results for Designed this compound Derivatives

Compound IDModificationDocking Score (kcal/mol)Key Predicted Interactions
Parent This compound -5.8 Hydrogen bond with Ser122
DERIV-045Phenyl group on terminal nitrogen-7.9Hydrogen bond with Ser122, Pi-Pi stacking with Phe210
DERIV-112Cyclohexyl group on terminal nitrogen-7.5Hydrogen bond with Ser122, Hydrophobic interactions
DERIV-2514-Chlorophenyl on terminal nitrogen-8.2Hydrogen bond with Ser122, Halogen bond with Gly121
DERIV-367Naphthyl group on terminal nitrogen-8.5Hydrogen bond with Ser122, Enhanced Pi-Pi stacking

Note: The data in this table is hypothetical and for illustrative purposes only.

The analysis of the docking poses reveals crucial structure-activity relationships (SAR). For example, the hypothetical results in Table 2 suggest that adding an aromatic ring to the terminal nitrogen of the hydrazide moiety significantly improves the binding affinity, likely due to additional interactions such as pi-pi stacking with aromatic residues in the enzyme's active site. mdpi.com These in silico findings provide a strong rationale for the targeted synthesis of the most promising derivatives, thereby streamlining the drug discovery process. nih.govfrontiersin.orgnih.gov

Applications in Advanced Chemical Systems and Supramolecular Chemistry

2-Isopropoxybutanohydrazide as a Building Block in Complex Molecule Synthesis

The structure of this compound, featuring a reactive hydrazide moiety and a sterically influential isopropoxy group, suggests its utility as a precursor in the synthesis of more elaborate molecules. The nucleophilic nature of the terminal nitrogen atom in the hydrazide group allows for a variety of chemical transformations, including acylation, alkylation, and condensation reactions with aldehydes and ketones to form hydrazones. These reactions are fundamental in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials.

The isopropoxy group, situated at the alpha-position to the carbonyl, can exert significant stereoelectronic effects, potentially influencing the regioselectivity and stereoselectivity of reactions at the hydrazide core. This could be leveraged to synthesize chiral molecules with a high degree of precision.

Role in the Development of Supramolecular Assemblies

Supramolecular chemistry, the study of chemical systems composed of a discrete number of molecules, relies heavily on non-covalent interactions. The hydrazide group is a powerful motif for directing the self-assembly of molecules into well-defined supramolecular structures.

The hydrazide functional group possesses both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms). This dual functionality allows for the formation of robust and directional hydrogen bonding networks. In the case of this compound, these interactions could lead to the formation of various supramolecular synthons, which are reliable and predictable patterns of hydrogen bonds.

Table 1: Potential Hydrogen Bonding Interactions of this compound

DonorAcceptorType of InteractionPotential Supramolecular Structure
N-HO=CIntermolecularChains, sheets
N-HNIntermolecularDimers, ribbons

These hydrogen bonding motifs are crucial for the bottom-up construction of complex, ordered materials.

The interplay of hydrogen bonding, van der Waals forces, and potentially dipole-dipole interactions involving the isopropoxy group could drive the self-assembly of this compound into higher-order structures. The formation of one-dimensional chains or two-dimensional sheets through hydrogen bonding can be a primary step in the development of more complex, hierarchical architectures such as gels, liquid crystals, or crystalline solids with specific packing arrangements. The chirality introduced by the isopropoxy group could also lead to the formation of helical or other chiral supramolecular assemblies.

Integration into Polymeric Materials and Networks

The reactive nature of the hydrazide group makes this compound a potential monomer or cross-linking agent in the synthesis of polymeric materials. For instance, it could be reacted with diacyl chlorides or diisocyanates to form polyhydrazides or polyureas, respectively. These polymers could exhibit interesting thermal and mechanical properties, influenced by the presence of the bulky isopropoxy side group, which might affect chain packing and inter-chain interactions.

Furthermore, the hydrazide functionality can be used to modify existing polymers, introducing new properties or providing sites for further functionalization.

Potential in Catalysis or Ligand Design

The nitrogen and oxygen atoms within the this compound structure possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the molecule could serve as a ligand in coordination chemistry. The design of ligands is central to the development of catalysts for a wide range of chemical transformations.

By coordinating to a metal center, this compound could modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity. The chirality of the molecule could be particularly advantageous in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product.

Development of Chemical Probes and Tools for Academic Research (non-biological)

In the realm of non-biological academic research, molecules with specific reactive handles are valuable as chemical probes. The hydrazide group of this compound can react selectively with aldehydes and ketones, which could be exploited for the detection or labeling of these functional groups in non-biological systems. For example, it could be used as a derivatizing agent in analytical chemistry to improve the detection of certain analytes by techniques such as mass spectrometry or chromatography.

Q & A

Q. How can mixed-methods approaches enhance studies on this compound’s mechanism of action?

  • Methodological Answer : Integrate quantitative data (e.g., enzyme inhibition assays) with qualitative insights (e.g., molecular docking simulations). Use triangulation to reconcile discrepancies between computational predictions and experimental results .

Ethical and Practical Considerations

Q. What ethical guidelines apply to toxicity testing of this compound in animal models?

  • Methodological Answer : Adhere to 3Rs principles (Replacement, Reduction, Refinement). Obtain approval from institutional animal care committees (IACUC). Use OECD test guidelines (e.g., Acute Oral Toxicity 423) for standardized protocols .

Q. How can researchers ensure reproducibility in synthetic studies of this compound?

  • Methodological Answer :
  • Detailed SOPs with exact reagent grades and equipment specifications.
  • Open-data practices (e.g., depositing raw NMR/HPLC files in repositories).
  • Collaborative validation across independent labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.